![molecular formula C15H11F6NO B1275147 [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 771572-16-8](/img/structure/B1275147.png)

[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

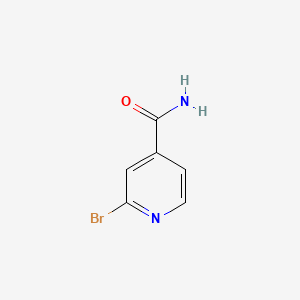

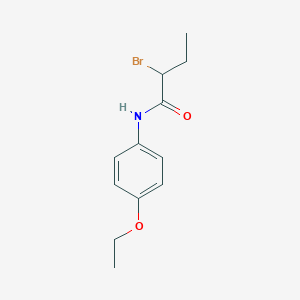

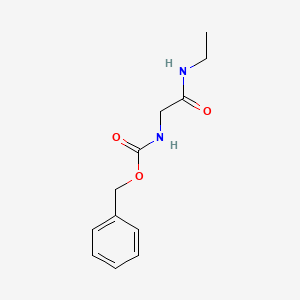

The compound "[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine" is a fluorinated aromatic diamine that is part of a broader class of compounds with potential applications in the synthesis of polyimides and polyamides. These compounds are characterized by the presence of phenoxy and trifluoromethyl groups, which contribute to their unique physical and chemical properties, such as solubility in organic solvents, thermal stability, and potential for forming high-performance materials .

Synthesis Analysis

The synthesis of related fluorinated aromatic diamines typically involves nucleophilic substitution reactions followed by reduction processes. For instance, the synthesis of a similar compound, 4,4'-bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl, was achieved through a nucleophilic chloro-displacement reaction and subsequent reduction of the intermediate dinitro compound . Another example is the synthesis of 1,1-bis[4-(4'-aminophenoxy)phenyl]-1-[3",5"-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, which was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . These methods are indicative of the general approach to synthesizing such diamines, which may be applicable to the synthesis of "[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of aromatic rings, ether linkages, and trifluoromethyl groups. These structural features are crucial for the properties of the resulting polymers. For example, the presence of trifluoromethyl groups can enhance the solubility and lower the dielectric constant of the polymers . The exact molecular structure of "[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine" would likely exhibit similar characteristics, contributing to its potential utility in high-performance materials.

Chemical Reactions Analysis

Compounds like "[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine" are primarily used as monomers in the synthesis of polyimides and polyamides. They react with aromatic dianhydrides or dicarboxylic acids to form polymers through polycondensation reactions. The resulting polyimides and polyamides exhibit high thermal stability and good mechanical properties, making them suitable for applications that require materials to withstand extreme conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic diamines and their derived polymers are notable for their high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents. These properties are attributed to the rigid aromatic backbone and the electron-withdrawing trifluoromethyl groups, which reduce the dielectric constant and moisture absorption of the polymers. The solubility in organic solvents like NMP, DMAc, DMF, and m-cresol is particularly important for processing and film formation . The polymers derived from these diamines can form transparent, flexible, and tough films, which are valuable for various industrial applications.

Applications De Recherche Scientifique

Synthesis and Characterization in Polymer Chemistry

A novel fluorinated aromatic diamine, closely related to 4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine, was used to synthesize a series of fluorinated polyimides. These polymers demonstrated high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents, highlighting their potential in advanced material applications (Zhu et al., 2007).

Application in Photocytotoxicity and Cellular Imaging

Iron(III) complexes using modified variants of this compound showed significant photocytotoxicity in cancer cells and potential for tumor targeting and cellular imaging. This research opens avenues for developing new cancer therapies and diagnostic tools (Basu et al., 2015).

Enhancing Properties of Polyimides

Research involving variants of the compound showed their ability to enhance the properties of polyimides. These polyimides exhibited high thermal stability and good mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).

Improving Solubility and Properties of Polyamides

Studies involving this compound have led to the development of novel polyamides with improved solubility, thermal behavior, and water uptake properties. This research is crucial for the development of new materials with enhanced performance characteristics (Sabbaghian et al., 2015).

Photophysical Applications

The compound has been used in the synthesis of phthalocyanines with significant photophysical properties, useful in applications like photodynamic therapy for cancer treatment (Ahmetali et al., 2019).

Applications in Liquid Crystal Alignment

The related fluorinated copolyimides have been utilized for liquid-crystal alignment in advanced display technologies, demonstrating the compound's versatility in electronic applications (Liu et al., 2002).

Use in Memory Devices

The compound's derivatives have been used to create novel memory devices. These devices showed bistable electrical conductivity switching and nonvolatile memory characteristics, highlighting the compound's potential in electronic and optoelectronic applications (Tan et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJNIFCYZYXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405600 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine | |

CAS RN |

771572-16-8 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)